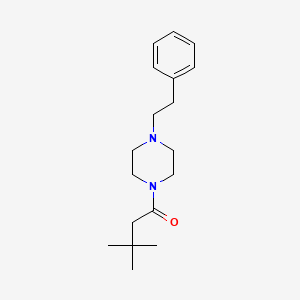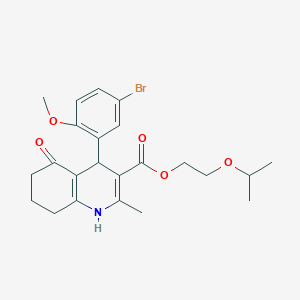
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine, also known as DMPP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. DMPP is a chiral compound that exists as two enantiomers, (R)-DMPP and (S)-DMPP.
作用機序
The exact mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT1A receptor, which is a serotonin receptor involved in the regulation of anxiety and depression. This compound has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, anti-depressant, and anti-cancer effects in animal models. This compound has also been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
実験室実験の利点と制限
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine has several advantages for lab experiments. This compound is a relatively stable compound that can be stored for long periods of time. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. This compound is a chiral compound that exists as two enantiomers, which can complicate experiments that require the use of a single enantiomer. This compound is also a relatively new compound, and its effects on humans are not fully understood.
将来の方向性
There are several future directions for 1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine research. One direction is to investigate the potential therapeutic applications of this compound in humans. Another direction is to study the effects of this compound on other neurotransmitter systems, such as the glutamate system. Furthermore, the development of more efficient synthesis methods for this compound and its enantiomers could lead to the production of large quantities of this compound for research purposes.
合成法
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine can be synthesized through a two-step process. The first step involves the reaction of 3,3-dimethylbutanoyl chloride with piperazine to form 1-(3,3-dimethylbutanoyl)piperazine. The second step involves the reaction of 1-(3,3-dimethylbutanoyl)piperazine with 2-phenylethylamine to form this compound. The yield of this compound is approximately 50% for both enantiomers.
科学的研究の応用
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. This compound has been shown to have anxiolytic and anti-depressant effects in animal models and has been proposed as a potential treatment for anxiety and depression disorders. This compound has also been studied for its anti-cancer properties and has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
3,3-dimethyl-1-[4-(2-phenylethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)15-17(21)20-13-11-19(12-14-20)10-9-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHKLGQGPHALCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1-methylethylidene)amino]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B5026536.png)
![N-(2-chloro-3-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5026538.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5026541.png)
![11-chloro-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5026547.png)
![1-(4-bromophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5026560.png)

![8-methyl-11-(5-methyl-2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026569.png)

![3-(3-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026577.png)
![N-(2-chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5026605.png)
![5-(3-nitrobenzoyl)-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5026607.png)
![11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026609.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5026614.png)
![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026617.png)